molecular formula C19H11FN2O3S2 B2603738 (Z)-3-(3-acetylphenyl)-5-(5-fluoro-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 868142-55-6

(Z)-3-(3-acetylphenyl)-5-(5-fluoro-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2603738
CAS No.: 868142-55-6
M. Wt: 398.43
InChI Key: MKUVJCBTFJCJKD-NXVVXOECSA-N
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Description

(Z)-3-(3-Acetylphenyl)-5-(5-fluoro-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a synthetic compound of significant interest in medicinal chemistry, designed by hybridizing two pharmacologically active motifs: the 5-fluoro-2-oxoindole and the 2-thioxothiazolidin-4-one (rhodanine) scaffold . This molecular framework is recognized as a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of biological activities . The Z-configuration of the exocyclic double bond at the 5th position is confirmed by analytical data and is thermodynamically stabilized by intramolecular hydrogen bonding . This compound is primarily valued in antimicrobial research. Structurally similar (Z)-5-((1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one derivatives have exhibited potent activity against a panel of Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), with efficacy often surpassing standard antibiotics like ampicillin and streptomycin . The mechanism of antibacterial action is proposed to involve the inhibition of essential bacterial enzymes, such as MurB, a key player in cell wall synthesis . Furthermore, analogous compounds show promising, broad-spectrum antifungal activity, potentially mediated through the inhibition of the fungal enzyme CYP51 . Beyond infectious disease research, the 5-ene-thiazolidinone core is a prominent scaffold in anticancer investigations . Related compounds have demonstrated potent cytotoxic effects against various human cancer cell lines and are known to induce apoptosis through the intrinsic mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS) generation . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-(3-acetylphenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]-5-fluoroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN2O3S2/c1-9(23)10-3-2-4-12(7-10)22-18(25)16(27-19(22)26)15-13-8-11(20)5-6-14(13)21-17(15)24/h2-8,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUAXHYIXIGSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(3-acetylphenyl)-5-(5-fluoro-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core structure, which is known for its diverse biological activities. The presence of the fluoro group and the indolinone moiety enhances its pharmacological potential.

Molecular Formula: C₁₅H₁₃FN₂O₃S
Molecular Weight: 320.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in cancer cell proliferation and survival pathways.

  • Inhibition of Kinases : Studies indicate that this compound exhibits inhibitory effects on key kinases such as PDGFRα and Aurora A. These enzymes are crucial for cell signaling pathways that regulate cell growth and division, making them attractive targets for cancer therapy.
  • Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia cells. For instance, it showed an IC50 value of 6.84 µM against CCRF-CEM cells and 2.97 µM against SR cells, indicating potent anti-leukemic activity .

Biological Activity Data

Cell Line IC50 (µM) Mechanism
CCRF-CEM6.84PDGFRα inhibition
SR2.97Aurora A inhibition
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against a panel of sixty cancer cell lines as part of the National Cancer Institute's Developmental Therapeutics Program. The results indicated a strong correlation between the compound's structure and its cytotoxic effects, particularly against leukemia cell lines .

Case Study 2: Antimicrobial Properties

In addition to its anticancer potential, preliminary studies have suggested that this compound may also possess antimicrobial properties. It was tested against several bacterial strains, showing significant inhibition zones in agar diffusion assays, indicating its potential use as an antibiotic agent .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (Z)-3-(3-acetylphenyl)-5-(5-fluoro-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves a multi-step reaction process, often starting from easily accessible precursors such as isatin derivatives and acetophenone. The use of diethylamine as a catalyst has been reported to enhance the yield and purity of the final product, with yields ranging from 73% to 91% depending on the specific reaction conditions employed .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of thioxothiazolidine derivatives, including the compound . In vitro assays have demonstrated significant antibacterial and antifungal activities against various pathogens. For instance, surface-enhanced Raman scattering (SERS) studies have indicated that these compounds exhibit concentration-dependent antimicrobial effects, suggesting their potential as therapeutic agents against resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research utilizing the MTT assay has shown that this compound exhibits potent antiproliferative effects against several cancer cell lines, including HCT116 (colon), MCF7 (breast), and PaCa2 (pancreatic) carcinoma cells. The IC50 values for these assays indicate a strong potential for further development in cancer therapy .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of this compound with various biological targets. These studies suggest that the compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as PI3Kδ, which is crucial for tumor growth and metastasis . The binding affinity observed in these studies correlates with the observed biological activities.

Structure-Activity Relationship (SAR)

The structural features of this compound are critical for its biological activity. Variations in substituents on the indole and thiazolidine rings can significantly affect potency and selectivity against different biological targets. This highlights the importance of SAR studies in guiding future modifications to enhance efficacy .

Case Studies

Study ReferenceFocusFindings
Verma et al., 2024Anticancer activityDemonstrated IC50 values indicating strong antiproliferative effects against multiple cancer cell lines .
ResearchGate StudyAntimicrobial propertiesShowed significant antibacterial activity with concentration-dependent effects .
MDPI PublicationMechanistic insightsProvided evidence for molecular docking interactions with key cancer-related enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenation Patterns

  • 5-Fluoro vs. 5-Chloro Indolinone: The target compound’s 5-fluoro-2-oxoindolinylidene group () contrasts with analogs like (Z)-5-(5-chloro-2-oxoindolin-3-ylidene) derivatives. Fluorine’s smaller size and higher electronegativity may enhance membrane permeability and metabolic stability compared to bulkier halogens like chlorine . In , the 5-chloro analog demonstrated moderate antifungal activity, suggesting halogen type and position influence target binding .

Aromatic Substituents

  • 3-Acetylphenyl vs. Hydroxy/Methoxy Groups: The 3-acetylphenyl group (electron-withdrawing) differs from electron-donating groups like 4-methoxybenzylidene () or 4-hydroxybenzylidene (). In , 4-methoxybenzylidene derivatives (e.g., A7) showed strong α-amylase inhibition, while 4-hydroxybenzylidene analogs () exhibited anti-biofilm activity .

Indole Ring Modifications

  • 5-Fluoroindolinone vs. Methoxyindole: The target’s 5-fluoro substitution contrasts with 5-methoxyindole derivatives (). Methoxy groups enhance lipophilicity but may sterically hinder target binding, whereas fluorine’s compact size allows tighter interactions . In , 5-methoxyindole analogs (e.g., 5h) showed reduced antimicrobial activity compared to non-substituted indoles, highlighting the importance of substituent position .

Q & A

Q. What is the synthetic route for (Z)-3-(3-acetylphenyl)-5-(5-fluoro-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one, and what reaction conditions optimize yield?

The compound is synthesized via a Knoevenagel condensation between a 5-fluoro-2-oxoindoline-3-carbaldehyde derivative and a 3-acetylphenyl-substituted thioxothiazolidin-4-one. Key steps include:

  • Reagent ratios : A 1:1 molar ratio of aldehyde to thioxothiazolidinone, with excess sodium acetate (0.02–0.03 mol) as a base .
  • Solvent system : Acetic acid or DMF-acetic acid mixtures under reflux (2–4 hours), followed by recrystallization from ethanol or DMF .
  • Yield optimization : Yields range from 60–85% depending on substituent steric effects. Lower yields occur with electron-withdrawing groups on the indole moiety due to reduced electrophilicity .

Q. How is the Z-configuration of the exocyclic double bond confirmed in this compound?

The Z-configuration is verified via NMR spectroscopy (coupling constants J12HzJ \geq 12 \, \text{Hz} for trans-coupling in NOESY) and X-ray crystallography (for solid-state analysis). For example, in similar thiazolidinone derivatives, the Z-isomer shows distinct NOE correlations between the indole proton and the thiazolidinone sulfur atom . Computational methods (DFT) may also predict stability differences between Z and E isomers .

Q. What spectroscopic techniques are used to characterize this compound?

  • FT-IR : Peaks at 1680–1720 cm1^{-1} confirm the C=O stretch of the thiazolidinone and indole rings. The C=S stretch appears at 1220–1250 cm1^{-1} .
  • 1^1H/13^{13}C NMR : Aromatic protons in the 3-acetylphenyl group resonate at δ 7.4–8.2 ppm, while the 5-fluoroindole proton appears as a doublet (δ 6.8–7.1 ppm, JHF8HzJ_{H-F} \approx 8 \, \text{Hz}) .
  • HRMS : Exact mass matches the molecular formula C20H12FN3O3S2\text{C}_{20}\text{H}_{12}\text{FN}_3\text{O}_3\text{S}_2 with <2 ppm error .

Advanced Research Questions

Q. How does the 5-fluoro substituent on the indole ring influence bioactivity compared to non-fluorinated analogs?

The 5-fluoro group enhances electrophilicity of the indole ring, improving binding to targets like kinases or DNA topoisomerases. In vitro studies on similar compounds show:

  • Anticancer activity : Fluorinated derivatives exhibit 3–5× lower IC50_{50} values against HeLa cells compared to non-fluorinated analogs due to increased membrane permeability and target affinity .
  • Enzyme inhibition : Fluorine’s electronegativity stabilizes hydrogen bonds with catalytic residues (e.g., in HDACs), reducing KiK_i by 40–60% .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data across cell lines?

Discrepancies arise from variations in cell line genetic backgrounds (e.g., p53 status) and assay conditions (e.g., serum concentration). To address this:

  • Dose-response normalization : Use standardized protocols (e.g., NCI-60 panel) with controls for apoptosis markers (caspase-3 activation) .
  • Metabolic profiling : LC-MS/MS quantifies intracellular drug accumulation differences caused by efflux pumps (e.g., P-gp overexpression in resistant lines) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • ADMET prediction : Tools like SwissADME assess logP (target: 2–4), solubility (<-4.5 logS indicates poor absorption), and CYP450 inhibition risks .
  • Molecular docking : Prioritize derivatives with stronger binding to the ATP-binding pocket of VEGFR2 (e.g., glide scores ≤-8 kcal/mol) .
  • QSAR models : Correlate substituent Hammett constants (σ\sigma) with IC50_{50} to optimize electron-withdrawing/donating groups .

Q. What mechanistic insights explain the dual inhibition of COX-2 and 5-LOX by this compound?

Structural analogs show dual inhibition via:

  • COX-2 : The acetylphenyl group occupies the hydrophobic pocket near Tyr385, blocking arachidonic acid binding .
  • 5-LOX : The thioxothiazolidinone sulfur interacts with the non-heme iron center, inhibiting lipid peroxidation (IC50_{50} = 0.8 μM vs. 2.1 μM for zileuton) . Synergy is confirmed via isobologram analysis (combination index <1) in inflammation models .

Methodological Challenges

Q. How are regioselectivity issues addressed during the synthesis of the indole-thiazolidinone hybrid?

Competing reactions (e.g., N- vs. O-alkylation) are mitigated by:

  • Protecting groups : Use Boc-protected indoles to direct condensation to the 3-position .
  • Catalytic additives : ZnCl2_2 (10 mol%) enhances electrophilicity at the indole β-carbon, favoring thiazolidinone conjugation .

Q. What analytical techniques quantify oxidative degradation products under physiological conditions?

  • HPLC-DAD : Monitor degradation at λ = 254 nm; major products include sulfoxide and sulfone derivatives .
  • LC-HRMS : Identifies a primary degradation pathway via hydroxylation at the thiazolidinone ring (m/z +16) .
  • Accelerated stability studies : PBS (pH 7.4, 37°C) shows <10% degradation over 24 hours, indicating suitability for in vivo testing .

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